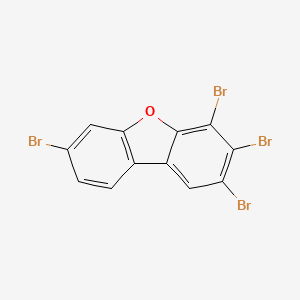![molecular formula C14H18O B12593784 Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- CAS No. 604005-49-4](/img/structure/B12593784.png)
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyloxy group and a hexenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- typically involves the reaction of benzene derivatives with appropriate reagents to introduce the ethenyloxy and hexenyl groups. One common method involves the use of vinyl ethers and hexenyl halides under specific conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using catalysts to enhance the efficiency and yield of the desired product. The process often requires precise control of temperature, pressure, and reaction time to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium or nickel to reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or carboxylic acids, while reduction typically produces alkanes or alkenes .
Scientific Research Applications
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyloxy and hexenyl groups may facilitate binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzene, (ethenyloxy)-: Similar structure but lacks the hexenyl group.
Benzene, (hexenyloxy)-: Similar structure but lacks the ethenyloxy group.
Uniqueness
Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- is unique due to the presence of both ethenyloxy and hexenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
604005-49-4 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
[(3S)-3-ethenoxyhex-5-enyl]benzene |
InChI |
InChI=1S/C14H18O/c1-3-8-14(15-4-2)12-11-13-9-6-5-7-10-13/h3-7,9-10,14H,1-2,8,11-12H2/t14-/m1/s1 |
InChI Key |
BVCIFEOXHSXQQY-CQSZACIVSA-N |
Isomeric SMILES |
C=CC[C@H](CCC1=CC=CC=C1)OC=C |
Canonical SMILES |
C=CCC(CCC1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




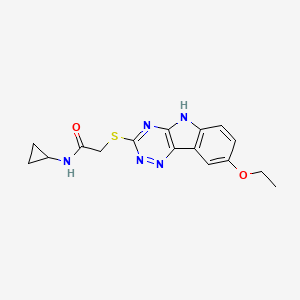
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
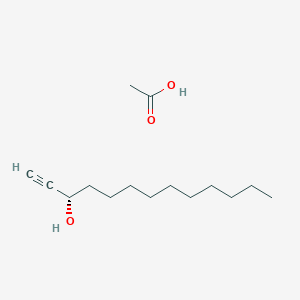
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
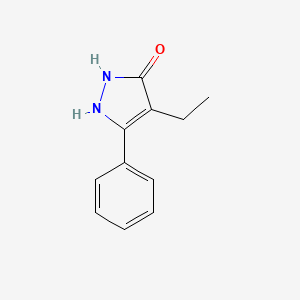
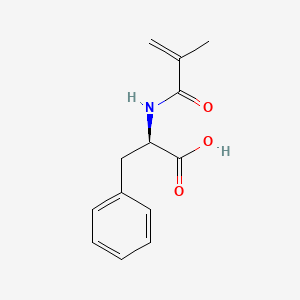
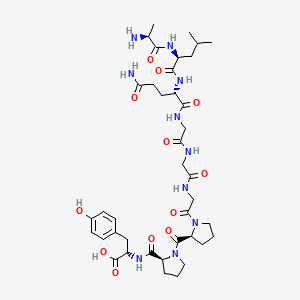
![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)
